

Spectroscopic Characterization of Sodium D-Mannuronate

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Compound of Interest

Compound Name: Sodium mannuronate

CAS No.: 921-56-2

Cat. No.: B1458359

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Introduction

Sodium D-mannuronate is the sodium salt of D-mannuronic acid, a hexuronic acid that serves as a primary monomeric unit in the composition of alginic acid, a major structural polysaccharide found in brown seaweeds (Phaeophyceae)[1][2]. As a fundamental building block of alginate, its structural integrity and physicochemical properties are paramount. Alginates are extensively utilized in the pharmaceutical, biomedical, and food industries for their gelling, thickening, and stabilizing capabilities[1][3][4]. In drug development, alginate-based systems are engineered for controlled release, cell encapsulation, and tissue engineering scaffolds[2][5].

The precise characterization of sodium D-mannuronate, whether as an isolated monomer or as a constituent within the alginate polymer, is critical for ensuring material quality, predicting performance, and guaranteeing the safety and efficacy of the final product. Spectroscopic techniques offer a powerful, non-destructive suite of tools for elucidating its molecular structure, identifying functional groups, and confirming purity. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core spectroscopic

methodologies for the characterization of sodium D-mannuronate, grounded in the principles of causality and experimental validation.

Molecular Structure and Physicochemical Properties

Sodium D-mannuronate ($C_6H_9NaO_7$) is the sodium salt of the C-5 epimer of D-glucuronic acid. Within alginate polymers, β -D-mannuronic acid residues are linked via (1 \rightarrow 4)-glycosidic bonds[2][6]. The diequatorial linkages between these residues result in a flat, ribbon-like chain conformation[7]. This structural arrangement is fundamental to its interaction with divalent cations, a key mechanism in hydrogel formation.

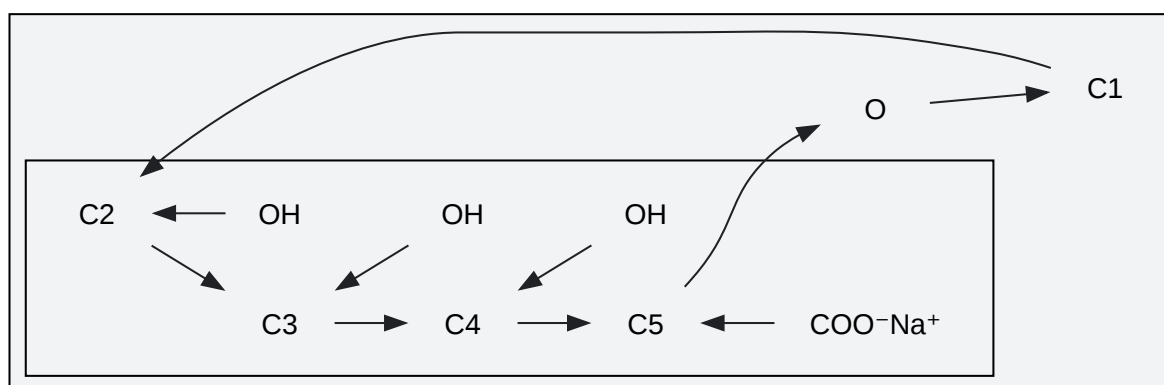


Figure 1: Chemical Structure of Sodium D-Mannuronate

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Caption: Chemical structure of the sodium D-mannuronate monomer.

A summary of its key physicochemical properties provides a foundational dataset for experimental design.

Property	Value	Source
Molecular Formula	C ₆ H ₉ NaO ₇	[5][8][9]
Molecular Weight	216.12 g/mol	[8][9]
CAS Number	921-56-2	[1][9]
Appearance	White to off-white powder	[1]
Solubility	Soluble in water	[1]
Parent Acid	D-Mannuronic Acid	[1][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy Expertise & Causality: The "Why" of NMR

NMR spectroscopy is the cornerstone technique for the unambiguous structural elucidation of organic molecules like sodium D-mannuronate. Its power lies in its ability to probe the precise chemical environment of each carbon and hydrogen atom. For D-mannuronate, NMR is indispensable for:

- **Confirming Stereochemistry:** The coupling constants and chemical shifts of protons on the pyranose ring confirm the β -anomeric configuration and the relative orientation of hydroxyl groups.
- **Structural Verification:** It provides a definitive fingerprint of the carbon skeleton and attached protons, confirming the molecule's identity.
- **Polymer Analysis:** In the context of alginates, ¹H NMR is the gold standard for determining the mannuronic acid to guluronic acid (M/G) ratio and the sequence of monomer blocks (MM, GG, MG), which dictates the polymer's physical properties[10][11].

Experimental Protocol: A Self-Validating Workflow

This protocol ensures reproducible and high-quality data acquisition.

Caption: Standard workflow for NMR analysis of sodium D-mannuronate.

Step-by-Step Methodology:

- **Sample Preparation:** Weigh 10-20 mg of purified sodium D-mannuronate or sodium alginate sample. For viscous alginate solutions, a partial acid hydrolysis may be required to reduce viscosity, although modern high-field instruments can often analyze non-hydrolyzed samples[2][12][13].
- **Solvent & Dissolution:** Dissolve the sample in approximately 0.6 mL of deuterium oxide (D₂O). D₂O is the solvent of choice as it is water-soluble and does not produce a large interfering solvent peak in the ¹H spectrum.
- **Transfer:** Ensure the sample is fully dissolved, using gentle vortexing if necessary. Transfer the solution to a standard 5 mm NMR tube.
- **Instrument Setup:** Insert the sample into the NMR spectrometer. Lock the instrument on the deuterium signal from D₂O. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving high-resolution spectra. Experiments are often run at elevated temperatures (e.g., 80-90 °C) to reduce viscosity and sharpen signals[12][14].
- **Acquisition:** Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. Acquire a sufficient number of scans for a good signal-to-noise ratio. Subsequently, acquire a ¹³C spectrum and, if needed, 2D spectra like COSY to establish proton-proton connectivities.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using a suitable reference.

Data Interpretation

The resulting spectra are analyzed by assigning signals to specific nuclei within the molecule. The anomeric proton (H-1) of the D-mannuronate residue is particularly diagnostic.

Nucleus	Typical Chemical Shift (ppm in D ₂ O)	Notes	Source
¹ H: M-1	~4.70	Anomeric proton of β-D-mannuronic acid residue.	[12][14]
¹ H: G-1	~5.08	Anomeric proton of α-L-guluronic acid residue (for comparison in alginate).	[12][14]
¹ H: M-2 to M-5	3.5 - 4.5	Ring protons, often complex and overlapping.	[14]
¹³ C: M-1	~102	Anomeric carbon.	[15]
¹³ C: COO ⁻	~177	Carboxylate carbon.	[15]
¹³ C: M-2 to M-5	65 - 80	Ring carbons.	[15]

Fourier-Transform Infrared (FTIR) Spectroscopy Expertise & Causality: The "Why" of FTIR

FTIR spectroscopy is a rapid, sensitive, and highly reliable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by molecular vibrations. For sodium D-mannuronate, FTIR is the ideal first-pass technique to:

- **Confirm Key Functional Groups:** It provides definitive evidence for the presence of hydroxyl (-OH) and carboxylate (-COO⁻) groups, which are the most characteristic features of the molecule.
- **Fingerprint Identification:** The region below 1500 cm⁻¹ provides a complex "fingerprint" unique to the molecule's overall structure, including the C-O-C glycosidic linkages and pyranosyl ring vibrations[4][6].

- **Assess Purity and Consistency:** Batch-to-batch comparisons of FTIR spectra can quickly identify inconsistencies or the presence of impurities.

Experimental Protocol: A Self-Validating Workflow

Caption: Common workflows for FTIR sample analysis.

Step-by-Step Methodology:

- **Sample Preparation (KBr Pellet Method):** a. Thoroughly dry the sodium D-mannuronate sample and spectroscopic grade Potassium Bromide (KBr) to remove moisture, which has a strong O-H absorption. b. Grind ~1 mg of the sample with ~100 mg of KBr in an agate mortar until a fine, homogeneous powder is obtained. c. Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- **Sample Preparation (Attenuated Total Reflectance - ATR):** a. Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond or zinc selenide). b. Apply pressure using the anvil to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.
- **Background Collection:** Place the KBr pellet holder (without the sample pellet) or the clean, empty ATR accessory in the spectrometer and run a background scan. This captures the spectral signature of the atmosphere (CO₂, H₂O) and the optical bench, which is then subtracted from the sample spectrum.
- **Sample Analysis:** Place the sample pellet or apply the sample to the ATR crystal and collect the infrared spectrum. Typically, 16-32 scans are co-added in the range of 4000-400 cm⁻¹ to improve the signal-to-noise ratio.
- **Data Processing:** The instrument software automatically performs the background subtraction. Analyze the resulting spectrum for characteristic absorption bands.

Data Interpretation

The FTIR spectrum of sodium D-mannuronate is characterized by several strong, distinct absorption bands.

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group	Source
3600 - 3000	O-H Stretching	Hydroxyl groups	[6][7]
~2920	C-H Stretching	Aliphatic C-H	[7]
~1616 - 1598	Asymmetric Stretching	Carboxylate (COO ⁻)	[6][7]
~1415 - 1400	Symmetric Stretching	Carboxylate (COO ⁻)	[6][16]
~1100 - 1030	C-O-C Stretching	Glycosidic linkage / Pyranosyl ring	[4][6][7]
~935	C-O Stretching	Uronic acid C-O	[7]
~817	C-H Bending	Anomeric C1-H (β -linkage)	[4][16]

Raman Spectroscopy

Expertise & Causality: The "Why" of Raman

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. While FTIR measures absorption, Raman measures the inelastic scattering of monochromatic light (from a laser). It is particularly valuable for sodium D-mannuronate because:

- **Water as a Solvent:** The Raman scattering of water is very weak, making it an excellent technique for analyzing aqueous solutions without overwhelming solvent interference.
- **Sensitivity to Skeletal Vibrations:** Raman is highly sensitive to the symmetric vibrations of non-polar bonds, providing detailed information about the carbohydrate's carbon backbone and C-O-C glycosidic linkages.
- **Signal Enhancement (SERS):** Surface-Enhanced Raman Spectroscopy (SERS) can be employed by adsorbing the molecule onto metallic (e.g., silver) nanoparticles. This amplifies the Raman signal by orders of magnitude, allowing for trace-level detection and differentiation between M and G blocks in alginates[17][18].

Experimental Protocol: A Self-Validating Workflow

Caption: Conceptual workflow for Mass Spectrometry analysis.

Step-by-Step Methodology:

- **Sample Preparation:** Prepare a dilute solution (typically in the low $\mu\text{g/mL}$ to ng/mL range) of the sample in a suitable solvent system, such as a water/methanol or water/acetonitrile mixture.
- **Ionization:** Introduce the sample solution into the mass spectrometer via direct infusion or liquid chromatography (LC). Use a soft ionization technique like Electrospray Ionization (ESI), which is ideal for polar, non-volatile molecules like sodium D-mannuronate, as it minimizes fragmentation. The analysis is typically run in negative ion mode to detect the deprotonated molecule.
- **Mass Analysis:** The generated ions are guided into a mass analyzer (e.g., Time-of-Flight (TOF) or Quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
- **Detection and Spectrum Generation:** The separated ions strike a detector, which measures their abundance. The instrument's software plots the abundance of ions versus their m/z ratio to generate a mass spectrum.

Data Interpretation

The primary piece of information is the molecular ion peak. For sodium D-mannuronate ($\text{C}_6\text{H}_9\text{NaO}_7$), the expected ions would be:

Ion	Theoretical m/z	Notes
$[\text{M}-\text{Na}]^-$	~193.04	The mannuronate anion ($\text{C}_6\text{H}_9\text{O}_7^-$), commonly observed in negative ion mode ESI.
$[\text{M}-2\text{Na}+\text{H}]^-$	~193.04	Alternative representation of the same anion.
$[\text{M}-\text{H}]^-$	~193.04	Deprotonated D-mannuronic acid.

Conclusion

The robust characterization of sodium D-mannuronate is not achieved by a single technique but through the synergistic application of multiple spectroscopic methods. NMR spectroscopy provides the definitive structural blueprint, FTIR offers rapid confirmation of essential functional groups, Raman spectroscopy yields complementary vibrational data ideal for aqueous systems, and Mass Spectrometry confirms the fundamental molecular weight and composition. By integrating the data from these orthogonal techniques, researchers and drug development professionals can build a comprehensive and validated profile of their material, ensuring its identity, purity, and suitability for its intended high-value application.

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